molecular formula C21H19N3O5S2 B2799885 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 681158-55-4

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2799885
CAS RN: 681158-55-4
M. Wt: 457.52
InChI Key: IDHJRVYZLFTISG-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a promising candidate for drug development, and its unique chemical structure makes it an attractive target for further investigation.

Scientific Research Applications

Heterocyclic Compounds and Synthetic Protocols

Heterocyclic compounds, particularly those incorporating chromene and thiazole scaffolds, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. Synthetic protocols for these compounds involve several strategies, including Suzuki coupling reactions, lactonization, reactions with 1,3-bis(silylenol ethers), radical-mediated cyclization, and electrophilic metal-based catalysts, offering efficient and simplified procedures for the synthesis of complex molecules (Mazimba, 2016).

Biological Significance of Hydroxycoumarins

Hydroxycoumarins, a class of coumarin compounds, showcase remarkable chemical, photochemical, and biological properties. Their synthesis primarily utilizes salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone. Hydroxycoumarins, particularly 3-hydroxycoumarin, have been utilized in various biological fields, including genetics, pharmacology, and microbiology, highlighting their versatility and significance in scientific research (Yoda, 2020).

Quinoxaline Compounds in Drug Design

Quinoxaline and its analogs, with their heterocyclic structure comprising benzene and pyrazine rings, have been explored for their antitumoral properties and as catalyst ligands. The synthesis of quinoxaline derivatives involves condensing ortho-diamines with 1,2-diketones, demonstrating their potential in designing novel drugs (Pareek & Kishor, 2015).

Central Nervous System (CNS) Acting Drugs

Heterocycles containing functional chemical groups, such as nitrogen, sulfur, and oxygen, are significant in synthesizing compounds with CNS activity. These compounds have shown potential in addressing CNS disorders, which are increasing due to various factors, without the adverse effects associated with many current CNS drugs (Saganuwan, 2017).

Benzothiazole and Derivatives in Pharmacology

Benzothiazole, a heterocyclic aromatic compound, is a cornerstone in the development of bioactive heterocycles and natural products. It serves as a critical moiety in various biologically active compounds, underlining the extensive attention it has received from chemists. Its derivatives have been explored for antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties, making it a versatile scaffold in medicinal chemistry (Sumit, Kumar, & Mishra, 2020).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c25-20(14-5-7-15(8-6-14)31(26,27)24-9-11-28-12-10-24)23-21-22-19-16-3-1-2-4-17(16)29-13-18(19)30-21/h1-8H,9-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHJRVYZLFTISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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